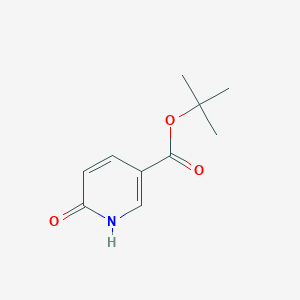

6-Hydroxy-nicotinic acid tert-butyl ester

CAS No.: 1342385-03-8

Cat. No.: VC2939698

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342385-03-8 |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | tert-butyl 6-oxo-1H-pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) |

| Standard InChI Key | ZQMWSXMQDAFZSO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=CNC(=O)C=C1 |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CNC(=O)C=C1 |

Introduction

6-Hydroxy-nicotinic acid tert-butyl ester is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is significant in various scientific and pharmaceutical applications due to its structural properties and biological activities. It is classified as an alkyl ester of 6-hydroxy-nicotinic acid, where the tert-butyl group serves as the alkyl moiety.

Synthesis Conditions:

-

Reactants: 6-Hydroxy-nicotinic acid, tert-butanol

-

Catalyst: Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Solvent: Organic solvents like toluene or dichloromethane

-

Reaction Conditions: Refluxing for several hours

Biological Activity and Applications

The biological activity of 6-hydroxy-nicotinic acid tert-butyl ester is primarily linked to its interaction with nicotinic acetylcholine receptors in the nervous system. It plays a significant role in biochemical reactions, particularly in the context of nicotinic acid metabolism, influencing cell signaling pathways and gene expression.

Biological Activities:

-

Nicotinic Acetylcholine Receptor Interaction: The compound interacts with nicotinic acetylcholine receptors, affecting neurotransmission.

-

Nicotinic Acid Metabolism: It influences the conversion of nicotinic acid to 6-hydroxy-nicotinic acid through interactions with enzymes like nicotinic acid dehydrogenase.

Chemical Reactions and Stability

6-Hydroxy-nicotinic acid tert-butyl ester can undergo various chemical reactions typical for esters, including hydrolysis, oxidation, reduction, and substitution. The compound is relatively stable under ambient conditions but can degrade under specific environmental factors such as pH and temperature.

Types of Reactions:

-

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.

-

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

-

Reduction: The ester group can be reduced to an alcohol.

-

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume